2-(2-Methoxybenzoyl)pyridine
Overview
Description
“2-(2-Methoxybenzoyl)pyridine” is a chemical compound with the molecular formula C13H11NO2 and a molecular weight of 213.23 g/mol . It is also known by other names such as "(2-Methoxyphenyl)(pyridin-2-yl)methanone" .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C13H11NO2/c1-16-12-8-3-2-6-10(12)13(15)11-7-4-5-9-14-11/h2-9H,1H3
. This indicates the specific arrangement of atoms in the molecule. It has a density of 1.154g/cm3 and a boiling point of 392.8ºC at 760 mmHg .
Scientific Research Applications
Noble Metal Ion Recovery : Bożejewicz et al. (2021) discussed the use of 2,6-bis(4-methoxybenzoyl)-diaminopyridine for recovering noble metal ions from aqueous solutions. It proved to be an excellent extractant for metals like gold, silver, palladium, and platinum, with recovery rates over 99% (Bożejewicz et al., 2021).
Antibacterial and Antifungal Activity : Bhuva et al. (2015) synthesized pyridine derivatives and tested their biological activity against various bacteria and fungi. Some showed moderate activity, indicating potential applications in medicine and agriculture (Bhuva et al., 2015).
Trifluoroacetylation of Arenes : Keumi et al. (1990) described the use of 2-(Trifluoroacetoxy)pyridine for trifluoroacetylating arenes, a process valuable in chemical synthesis (Keumi et al., 1990).
Synthesis of Isoquinolinones : Ardizzoia et al. (2008) reported a synthesis method for 4-[(methoxycarbonyl)methyl]-3,4-dihydroisoquinolin-1-ones, indicating potential in pharmaceutical research (Ardizzoia et al., 2008).
Copper(I) Complexes Study : Tulloch et al. (2001) explored the structural diversity in pyridine N-functionalized carbene copper(I) complexes, which can have implications in materials science and catalysis (Tulloch et al., 2001).
Anti-Tumor Properties : Kwon et al. (2015) synthesized novel terpyridine-skeleton molecules and evaluated their biological activities, including anti-tumor properties (Kwon et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
(2-methoxyphenyl)-pyridin-2-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-12-8-3-2-6-10(12)13(15)11-7-4-5-9-14-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSBOLDIANUQNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345355 | |
Record name | 2-(2-METHOXYBENZOYL)PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22945-63-7 | |
Record name | 2-(2-METHOXYBENZOYL)PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.